molecular formula C10H11IO B14050052 1-(3-Iodo-4-methylphenyl)propan-2-one

1-(3-Iodo-4-methylphenyl)propan-2-one

Cat. No.: B14050052
M. Wt: 274.10 g/mol
InChI Key: HDEXLTZPRZVULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodo-4-methylphenyl)propan-2-one is an aromatic ketone featuring a propan-2-one backbone substituted with a 3-iodo-4-methylphenyl group. The ketone functional group positions it as a candidate for further derivatization, such as in condensation or reduction reactions .

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

1-(3-iodo-4-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11IO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3

InChI Key

HDEXLTZPRZVULE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Iodo-4-methylphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the iodination of 4-methylpropiophenone using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 1-(3-Iodo-4-methylphenyl)propan-2-one may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Amide Derivatives Compounds N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide () share the same 3-iodo-4-methylphenyl moiety but replace the ketone with a pyrazinecarboxamide group. These amides were investigated as abiotic elicitors in Silybum marianum callus cultures, enhancing flavonolignan production. The ketone in 1-(3-Iodo-4-methylphenyl)propan-2-one may confer distinct reactivity (e.g., susceptibility to nucleophilic attack) compared to the amides’ hydrogen-bonding capacity, which is critical for biological interactions .

b. Alcohol Analog (S)-1-(4-Iodo-phenyl)-propan-1-ol () replaces the ketone with a hydroxyl group.

Substituent Variations

a. Halogenation Patterns 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one () features additional iodine and chlorine substituents on the phenyl ring. The target compound’s single iodine substituent may offer a balance between lipophilicity and synthetic accessibility .

b. Alkaloid Comparison
Pelletierine ((S)-1-(piperidin-2-yl)propan-2-one; ) shares the propan-2-one core but substitutes the aryl group with a piperidine ring. This structural difference shifts the compound’s application from aromatic chemistry to alkaloid biology, highlighting the ketone’s versatility in diverse molecular contexts .

Physicochemical and Electronic Properties

The iodine substituent’s electronegativity (2.66 on the Pauling scale) and the methyl group’s electron-donating effects create a polarized aromatic system. This may increase the ketone’s electrophilicity compared to non-halogenated analogs. Absolute hardness (η) and electronegativity (χ) principles () could further predict reactivity trends, though experimental data for the target compound are absent .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Functional Group Key Substituents Biological Role/Application Reference
1-(3-Iodo-4-methylphenyl)propan-2-one Ketone 3-Iodo-4-methylphenyl Not reported (potential synthesis) -
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide Amide Pyrazine-2-carboxamide Abiotic elicitor in S. marianum
1-(5-Chloro-2,3-diiodophenyl)-propan-2-one Ketone 5-Chloro-2,3-diiodophenyl Synthetic intermediate
(S)-1-(4-Iodo-phenyl)-propan-1-ol Alcohol 4-Iodo-phenyl Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.